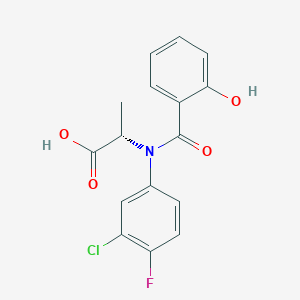
N-(3-Chloro-4-fluorophenyl)-N-(2-hydroxybenzoyl)-L-alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Chloro-4-fluorophenyl)-N-(2-hydroxybenzoyl)-L-alanine is a synthetic organic compound that belongs to the class of amino acid derivatives This compound is characterized by the presence of a chloro and fluoro-substituted phenyl ring, a hydroxybenzoyl group, and an alanine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-4-fluorophenyl)-N-(2-hydroxybenzoyl)-L-alanine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Hydroxybenzoyl Intermediate: This step involves the reaction of 2-hydroxybenzoic acid with appropriate reagents to form the hydroxybenzoyl intermediate.
Coupling with Chloro-fluoro Phenyl Group: The hydroxybenzoyl intermediate is then coupled with 3-chloro-4-fluoroaniline under specific conditions to form the desired phenyl derivative.
Incorporation of Alanine: The final step involves the coupling of the phenyl derivative with L-alanine using peptide coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of automated reactors, continuous flow chemistry, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Chloro-4-fluorophenyl)-N-(2-hydroxybenzoyl)-L-alanine can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like PCC or KMnO4.
Reduction: Reagents like NaBH4 or LiAlH4.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(3-Chloro-4-fluorophenyl)-N-(2-hydroxybenzoyl)-L-alanine would depend on its specific application. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3-Chloro-4-fluorophenyl)-N-(2-hydroxybenzoyl)-glycine
- N-(3-Chloro-4-fluorophenyl)-N-(2-hydroxybenzoyl)-valine
Comparison
Compared to similar compounds, N-(3-Chloro-4-fluorophenyl)-N-(2-hydroxybenzoyl)-L-alanine might exhibit unique properties due to the presence of the alanine moiety, which could influence its biological activity and chemical reactivity. The specific positioning of the chloro and fluoro groups on the phenyl ring might also contribute to its distinct characteristics.
Propriétés
Numéro CAS |
64141-23-7 |
|---|---|
Formule moléculaire |
C16H13ClFNO4 |
Poids moléculaire |
337.73 g/mol |
Nom IUPAC |
(2S)-2-(3-chloro-4-fluoro-N-(2-hydroxybenzoyl)anilino)propanoic acid |
InChI |
InChI=1S/C16H13ClFNO4/c1-9(16(22)23)19(10-6-7-13(18)12(17)8-10)15(21)11-4-2-3-5-14(11)20/h2-9,20H,1H3,(H,22,23)/t9-/m0/s1 |
Clé InChI |
YFAHOWKOFNGRNO-VIFPVBQESA-N |
SMILES isomérique |
C[C@@H](C(=O)O)N(C1=CC(=C(C=C1)F)Cl)C(=O)C2=CC=CC=C2O |
SMILES canonique |
CC(C(=O)O)N(C1=CC(=C(C=C1)F)Cl)C(=O)C2=CC=CC=C2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Nitroso-3-azabicyclo[3.3.1]nonane](/img/structure/B14509369.png)
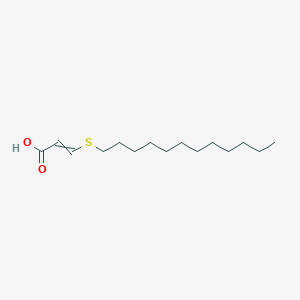


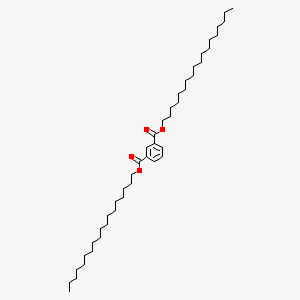

![1-[1-Chloro-2,2-bis(ethylsulfanyl)ethenyl]-4-methoxybenzene](/img/structure/B14509411.png)
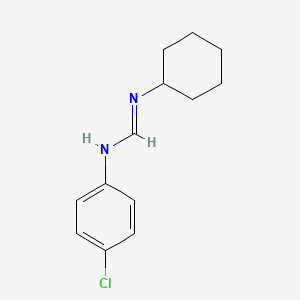
![7-Methyl-3-nitro-5-phenyl-7H-indolo[2,3-c]isoquinoline](/img/structure/B14509428.png)
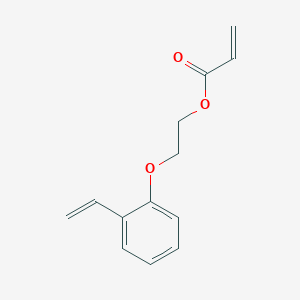
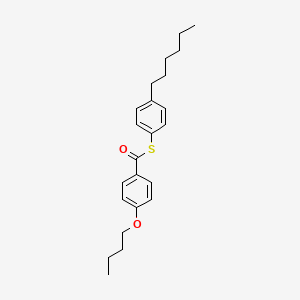
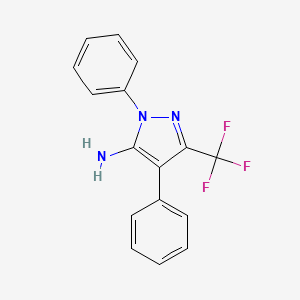
![3-[2-(Propan-2-yl)-2,3-dihydro-1H-inden-5-yl]butan-2-one](/img/structure/B14509451.png)

